Diphenylmethane

Description

Significance and Role of the Diphenylmethane Core Structure in Chemical Sciences

The this compound framework, with its IUPAC name 1,1'-Methylenedibenzene, is a cornerstone in organic chemistry. wikipedia.org Its significance stems from its role as a common structural skeleton and a versatile synthetic intermediate. wikipedia.orgchemicalbook.com The preparation of this compound is a classic example of the Friedel–Crafts reaction, typically involving the alkylation of benzene (B151609) with benzyl (B1604629) chloride using a Lewis acid catalyst like aluminum chloride. wikipedia.orgfirsthope.co.inorgsyn.org This foundational reaction underscores its importance in academic and pedagogical settings within organic chemistry. pharmdbm.com

The chemical reactivity of the this compound core is of significant academic interest. The methylene (B1212753) bridge connecting the two phenyl rings possesses a mild acidity (pKa of 32.2), allowing for deprotonation to form a stable carbanion. wikipedia.org This carbanion can then be readily alkylated, providing a synthetic route to more complex substituted structures. wikipedia.org The relative weakness of the C-H bond in the methylene group, with a bond dissociation energy of 340 kJ mol⁻¹, further contributes to its reactivity and utility as a synthetic building block. wikipedia.org

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₃H₁₂ |

| Molar Mass | 168.234 g/mol |

| Appearance | Colorless oil or white solid |

| Melting Point | 22 to 24 °C |

| Boiling Point | 264 °C |

| Acidity (pKa) | 32.2 |

| Data Source: wikipedia.org |

Evolution of Research Themes Pertaining to this compound

Research pertaining to this compound has undergone a significant evolution, expanding from its roots in classical organic synthesis to encompass a wide array of modern chemical applications. Initially, academic focus was on its synthesis via methods like the Friedel-Crafts reaction and the reduction of benzophenone. orgsyn.org However, contemporary research has pivoted towards harnessing the unique properties of the this compound scaffold for advanced applications.

A prominent modern research theme is the use of this compound in the synthesis of luminogens exhibiting aggregation-induced emission (AIE). chemicalbook.compharmaguideline.com These materials are of great interest for their applications in optoelectronics and bio-imaging. Another key area of development is its role as a precursor for polymerization initiators, such as diphenylmethyl potassium (DPMK), which is vital in polymer chemistry. chemicalbook.compharmaguideline.com

Furthermore, research has intensified in the field of catalysis, with numerous studies dedicated to developing more efficient and environmentally benign catalysts for this compound synthesis. google.comresearchgate.net This includes the use of heteropolyacids and various mesoporous molecular sieves to replace traditional, more corrosive liquid acid catalysts. google.comresearchgate.net The investigation of this compound derivatives has also yielded significant findings, particularly the synthesis and evaluation of brominated diphenylmethanes for their potent antioxidant properties. tandfonline.comresearchgate.net The sonolysis of this compound to form crosslinked polymers represents another novel research direction. chemicalbook.com

| Research Era | Key Research Themes & Findings |

| Early 20th Century | - Development of fundamental synthesis methods (e.g., Friedel-Crafts reaction with AlCl₃). orgsyn.org- Exploration of basic reactivity, such as oxidation to benzophenone. firsthope.co.in |

| Mid-to-Late 20th Century | - Refinement of synthesis using various catalysts (e.g., zinc chloride, aluminum amalgam). orgsyn.org- Use in synthesizing pharmaceutical scaffolds like antihistamines. wikipedia.orgfirsthope.co.in |

| 21st Century | - Synthesis of luminogens for Aggregation-Induced Emission (AIE). chemicalbook.compharmaguideline.com- Application as a precursor for polymerization initiators (e.g., Diphenylmethyl potassium). chemicalbook.compharmaguideline.com- Development of advanced, reusable solid acid catalysts (zeolites, heteropolyacids) for greener synthesis. researchgate.nettaylorandfrancis.comresearchgate.net- Investigation of derivatives for specific biological activities, such as antioxidant bromophenols tandfonline.comresearchgate.net and PPAR agonists. chemicalbook.com- Exploration in materials science, including sonopolymerization chemicalbook.com and as a precursor for polycyclic aromatic hydrocarbons. chemicalbook.com |

Interdisciplinary Research Connections of this compound

The this compound scaffold is not confined to organic chemistry; its influence extends across numerous scientific disciplines, highlighting its interdisciplinary significance.

Medicinal and Pharmaceutical Chemistry: The this compound core is a privileged structure in drug discovery. It forms the backbone of many antihistamine and anticholinergic drugs, including diphenhydramine (B27) and hydroxyzine. wikipedia.orgfirsthope.co.in Research continues to explore its derivatives for new therapeutic applications. For instance, certain bromophenol derivatives of this compound have demonstrated significant antioxidant and radical scavenging activities in vitro. tandfonline.comresearchgate.net Other studies have identified this compound derivatives as dual agonists for PPARα and PPARγ, suggesting potential for treating insulin (B600854) resistance. chemicalbook.com

Materials Science and Polymer Chemistry: In materials science, this compound is a crucial building block. Its most prominent application is in the production of this compound diisocyanate (MDI), a key monomer for manufacturing polyurethanes. maximizemarketresearch.com Polyurethanes, in the form of rigid foams, flexible foams, coatings, and elastomers, are ubiquitous materials in construction, automotive, and consumer goods industries. maximizemarketresearch.com Research has also explored the addition of this compound to jet fuels and polyesters to enhance their thermal and lubricating properties. pharmaguideline.com Furthermore, it serves as a precursor in the synthesis of complex dendrimeric polycyclic aromatic hydrocarbons (PAHs). chemicalbook.com

Dye and Fragrance Industries: The this compound structure is integral to certain classes of synthetic dyes, such as the dye auramine. firsthope.co.in In the fragrance industry, this compound itself is valued for its pleasant, aromatic odor and is used as a scent ingredient and a fixative in perfumes and soaps. pharmaguideline.comchemicalbook.com

The table below summarizes the diverse interdisciplinary connections of this compound.

| Field | Application / Research Focus | Example Compounds/Products |

| Medicinal Chemistry | Antihistamines / Anticholinergics | Diphenhydramine, Hydroxyzine wikipedia.orgfirsthope.co.in |

| Antioxidants | Bromophenol derivatives tandfonline.comresearchgate.net | |

| Potential Antidiabetics | PPARα/γ dual agonists chemicalbook.com | |

| Polymer Chemistry | Polyurethane Production | This compound Diisocyanate (MDI) maximizemarketresearch.com |

| Polymerization Initiators | Diphenylmethyl potassium (DPMK) chemicalbook.compharmaguideline.com | |

| Materials Science | Dyes & Pigments | Auramine firsthope.co.in |

| Fragrances & Perfumery | Fragrance fixative and ingredient pharmaguideline.comchemicalbook.com | |

| Fuel & Lubricant Additives | Improving thermal properties pharmaguideline.com | |

| Catalysis | Green Chemistry Synthesis | Use of solid acid catalysts like zeolites taylorandfrancis.comresearchgate.net |

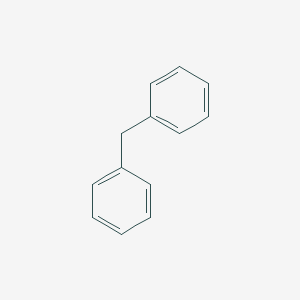

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZYITDELCSZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041891 | |

| Record name | Diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless solid; mp = 26.5 deg C; [Hawley] Liquid; [MSDSonline] Forms needles with a harsh geranium-like odor; [Ullmann] | |

| Record name | Benzene, 1,1'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

264.5 °C | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

130 °C, 266 °F (130 °C) (CLOSED CUP) | |

| Record name | Diphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 14.1 mg/L at 25 °C, In water, 14.5 mg/L, Freely soluble in alcohol, ether, chloroform, hexane, benzene; insoluble in liquid ammonia, >10% in both ethyl ether, ethanol and chloroform. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3421 at 10 °C/4 °C (solid); 1.0008 at 26 °C/4 °C (liquid) | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8 (Air= 1) | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00821 [mmHg], Vapor pressure = 1 mm Hg at 76 °C, 10 mm Hg at 122.8 °C, 40 mm Hg at 157.8 °C, 100 mm Hg at 186.3 °C, 400 mm Hg at 237.5 °C, 0.00821 mm Hg at 25 °C | |

| Record name | Diphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic needles, Long, colorless needles, Liquid | |

CAS No. |

101-81-5 | |

| Record name | Diphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenebisbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3E387I0BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25.4 °C | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Synthetic Methodologies and Catalytic Systems for Diphenylmethane and Its Derivatives

Friedel-Crafts Alkylation Approaches to Diphenylmethane Synthesis

The Friedel-Crafts alkylation of benzene (B151609) is the most common method for synthesizing the this compound skeleton. This can be achieved using different alkylating agents, each with specific catalytic requirements and reaction pathways.

The reaction between benzene and benzyl (B1604629) chloride is a classic and widely employed method for producing this compound. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, which facilitates the formation of a benzyl carbocation intermediate chemicalbook.com. A variety of Lewis acid catalysts have been proven effective for this transformation.

The most common catalyst is aluminum chloride (AlCl₃) chemicalbook.comnih.gov. Other effective catalysts include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), aluminum amalgam, antimony pentachloride, and boron fluoride dihydrate nih.govgoogle.com. The reaction proceeds by the Lewis acid abstracting the chloride from benzyl chloride, generating the electrophilic benzyl cation. This cation is then attacked by the nucleophilic benzene ring, and a subsequent deprotonation restores aromaticity, yielding this compound chemguide.co.uk. While effective, traditional homogeneous catalysts like AlCl₃ and FeCl₃ present challenges related to corrosiveness, catalyst recovery, and disposal of waste proquest.com.

Research has shown that catalytic amounts of ferric chloride can be used to achieve good selectivity and high conversion rates at elevated temperatures, typically between 50°C and 150°C google.com. The use of catalytic amounts, rather than stoichiometric quantities, is a significant process improvement google.com.

Table 1: Comparison of Catalysts in Benzene Alkylation with Benzyl Chloride

| Catalyst | Key Features | Typical Yield/Conversion | Reference |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Traditional, highly active Lewis acid. | Yields can be over 90% with polyphosphoric acid as a condensation agent. nih.gov | chemicalbook.comnih.gov |

| Ferric chloride (FeCl₃) | Effective in catalytic amounts, reducing waste. | High conversion and good selectivity reported. google.com | nih.govgoogle.com |

| Zinc chloride (ZnCl₂) | Milder Lewis acid catalyst. | Commonly used condensing agent. chemicalbook.comnih.gov | chemicalbook.comnih.gov |

| Aluminum Amalgam | Alternative condensing agent. | Yields of 49.5–52.5% have been reported in specific procedures. orgsyn.org | chemicalbook.comorgsyn.org |

An environmentally friendlier alternative to using benzyl chloride is the condensation of benzene with benzyl alcohol . This "green" chemistry approach is advantageous because the only byproduct is water proquest.com. This pathway requires acid catalysts to facilitate the protonation of the benzyl alcohol's hydroxyl group, which then leaves as a water molecule to form the necessary benzyl carbocation.

A range of catalysts are effective for this reaction, including Brønsted acids and solid acid catalysts. Protonic acids like sulfuric acid (H₂SO₄), hydrogen fluoride, and polyphosphoric acid have been used, with the latter showing yields over 90% nih.gov. Lewis acids such as boron fluoride and beryllium chloride can also catalyze this condensation chemicalbook.com.

More recently, solid acid catalysts like zeolites have been investigated extensively for this reaction, offering benefits such as reusability, thermal stability, and ease of separation from the reaction products researchgate.net. Studies have shown that catalysts possessing both Brønsted and Lewis acid sites can exhibit synergistic effects, enhancing catalytic activity researchgate.netresearchgate.net. For instance, the partial exchange of protons in 12-tungstophosphoric acid with tin creates Lewis acid sites that significantly boost benzylation activity researchgate.net.

The synthesis of this compound can also be achieved through the condensation of benzene with formaldehyde (often in its aqueous form, formalin) or its solid polymer, paraformaldehyde chemicalbook.comnih.govproquest.com. This method is economically and environmentally attractive as it avoids organic chlorides and produces only water as a byproduct proquest.com. The reaction mechanism involves the acid-catalyzed generation of a hydroxymethyl cation (⁺CH₂OH) from formaldehyde, which then alkylates the benzene ring to form benzyl alcohol as an intermediate. This intermediate is subsequently protonated and reacts with a second benzene molecule to yield this compound lookchem.com.

This reaction requires strong acid catalysis. While conventional mineral acids have shown little to no activity when formalin is used due to inhibition by water, certain catalysts are exceptionally active researchgate.netlookchem.com. Heteropoly acids, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀), have demonstrated significant activity for the condensation of benzene and formalin in biphasic systems researchgate.netlookchem.comnih.gov. These catalysts can be easily recovered from the aqueous phase and reused researchgate.netnih.gov.

Acidic ionic liquids, such as Et₃NHCl–AlCl₃, have also proven to be superior catalysts for the condensation of benzene and paraformaldehyde, achieving high conversion of formaldehyde (92.4%) and good selectivity to this compound (76.1%) at 80°C researchgate.net.

Heterogeneous Catalysis in this compound Synthesis

To overcome the drawbacks of homogeneous catalysts, significant research has been directed toward the development of solid, reusable heterogeneous catalysts. These materials offer improved handling, easier product separation, potential for regeneration, and reduced environmental impact .

Zeolites are crystalline aluminosilicates with well-defined microporous structures, strong acidity, and high thermal stability, making them excellent solid acid catalysts for Friedel-Crafts reactions mdpi.com. Various types of zeolites, including H-Beta, H-Y, H-ZSM-5, and MCM-22, have been successfully employed in the synthesis of this compound from both benzyl chloride and benzyl alcohol rsc.orgresearchgate.net.

The catalytic performance of zeolites is influenced by their pore structure and acidity researchgate.net. For instance, large-pore zeolites like H-Beta and dealuminated H-Y are highly active and selective for the monobenzylation of toluene with benzyl chloride, as their larger pores can accommodate the reactant and product molecules researchgate.netresearchgate.net. The strength and density of acid sites are also critical; studies on HY zeolites for the synthesis of this compound derivatives from formaldehyde showed that a higher density of strong acid sites led to increased conversion and selectivity rsc.org. Research has demonstrated that H-MCM-22 and its ion-exchanged forms are effective catalysts for the benzylation of benzene with benzyl alcohol, achieving good conversion in short reaction times .

Table 2: Performance of Zeolite Catalysts in this compound Synthesis

| Zeolite Catalyst | Reactants | Key Finding | Reference |

|---|---|---|---|

| H-MCM-22 | Benzene, Benzyl Alcohol/Chloride | Good conversion within shorter reaction times. Optimum reaction temperature found to be 75°C. | |

| H-Beta | Benzene, Benzyl Alcohol | Excellent catalyst for the alkylation of benzene with benzyl alcohol. researchgate.net Achieved 99.2% conversion of benzyl alcohol with 88.9% selectivity to DPM under optimal flow conditions. researchgate.net | researchgate.netresearchgate.net |

| HY Zeolites | o-chloroaniline, Formaldehyde | Higher density of strong acid sites resulted in higher conversion (85.5%) and selectivity (76.0%). rsc.org | researchgate.netrsc.org |

| HZSM-5 | Benzene, Formaldehyde | A kinetic study revealed the mechanism involves alkylation of benzene by formaldehyde and deprotonation of a benzenium ion intermediate. acs.org | researchgate.netacs.org |

Another approach in heterogeneous catalysis is to immobilize traditional Lewis acids, such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃), onto solid supports. Clay minerals, particularly montmorillonite, are often used as supports due to their layered structure and ability to enhance catalytic activity taylorandfrancis.comresearchgate.net.

Impregnating clay with metal chlorides like ZnCl₂ can dramatically enhance its catalytic activity in the Friedel-Crafts reaction between benzene and benzyl chloride taylorandfrancis.com. The resulting catalyst, sometimes referred to as "clayzic," combines the Lewis acidity of the metal salt with the Brønsted acidity of the clay surface taylorandfrancis.com. Research on ZnCl₂ supported on acid-treated montmorillonite clay showed that it displayed the highest catalytic activity compared to the acid-treated clay alone or pure ZnCl₂ researchgate.net. Optimal preparation conditions led to a this compound yield of 83.5% researchgate.net. These supported catalysts can often be regenerated by thermal activation and reused, demonstrating stable activity researchgate.net. Chinese patent literature also describes the use of ZnCl₂ supported on a modified clay composite carrier for the phenylation of benzene with benzyl chloride, achieving a high yield of this compound google.com.

Metal Oxide Catalysts (e.g., Cu-γ-Al2O3, Fe2O3)

Metal oxide catalysts have emerged as promising alternatives to traditional homogeneous catalysts due to their ease of separation, reusability, and often milder reaction conditions.

Cu-γ-Al2O3: A notable example is the copper-modified gamma-alumina (Cu-γ-Al2O3) catalyst, which has demonstrated high performance in the synthesis of this compound from the benzylation of benzene with benzyl alcohol. The catalyst is typically prepared by impregnating a γ-Al2O3 support with a copper salt, followed by calcination. The introduction of copper enhances the catalyst's activity by increasing the number of Lewis acid sites and promoting a synergistic effect between Brønsted and Lewis acids. srce.hrresearchgate.netsrce.hr Research has shown that a Cu-γ-Al2O3 catalyst with a 5% mass ratio of copper exhibits optimal performance. srce.hrresearchgate.netsrce.hr Under specific conditions, this catalyst can achieve a benzyl alcohol conversion of 99.2% with a this compound selectivity of 94.0%. srce.hr

Fe2O3: Iron(III) oxide (Fe2O3) based catalysts have also been effectively utilized in the benzylation of benzene. These can be in the form of nanoparticles or supported on materials like silica. For instance, highly porous hematite (α-Fe2O3) nanostructures have shown excellent catalytic activity. researchgate.net Silica-supported iron sulfate catalysts, which form iron oxide species upon calcination, are also highly active. researchgate.net The use of γ-Fe2O3 nanoparticles as a magnetically recoverable catalyst has been demonstrated in Friedel-Crafts reactions, offering a practical advantage for catalyst separation and reuse. researchgate.net

| Catalyst | Reactants | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| 5% Cu-γ-Al2O3 | Benzene, Benzyl Alcohol | Not specified, calcination at 600°C for 5h | 99.2 | 94.0 | 94.03 |

| γ-Fe2O3 nanoparticles | Arenes, Benzoyl Chloride | Room Temperature | Good to excellent yields | Not specified | |

| Silica-supported iron sulfate | Benzene, Benzyl Chloride | 25-60 | High activity and selectivity reported |

Heteropolyacid Catalysts

Heteropolyacids (HPAs) are complex proton acids that exhibit strong Brønsted acidity, making them highly effective catalysts for various acid-catalyzed reactions, including Friedel-Crafts alkylations. Their acidity can approach the superacid range. researchgate.net

Tungstophosphoric acid (H3PW12O40) is a well-studied HPA that has shown exceptional activity in the synthesis of this compound from benzene and formalin (an aqueous solution of formaldehyde) in a biphasic system. researchgate.net Other heteropolyacids like H3PMo12O40 and H4SiW12O40 also demonstrate significant activity. researchgate.net A key advantage of these catalysts is their potential for simple recycling. researchgate.net

Furthermore, silica-supported phosphotungstic acid (PTA/SiO2) has been developed as a stable and reusable catalyst for Friedel-Crafts alkylation. researchgate.net A composite with 50 wt% PTA on silica has been identified as a particularly active, selective, and stable catalyst under mild conditions. researchgate.net

| Catalyst | Reactants | Reaction Conditions | Conversion/Yield |

|---|---|---|---|

| H3PW12O40 | Benzene, Formalin | Biphasic system | Exceptionally active |

| 50 wt% PTA/SiO2 | Toluene, 1-Octene | Continuous flow, mild conditions | Highly active and selective |

Niobic Acid Catalysts

Niobium-based materials, such as niobic acid (Nb2O5·nH2O) and niobium phosphates, are recognized as effective solid acid catalysts. cbseacademic.nic.inresearchgate.net Niobium phosphate, in particular, has been evaluated for the benzylation of anisole with various alkylating agents, including benzyl chloride. researchgate.net

The catalytic activity of niobium phosphate is significantly influenced by its pretreatment temperature. Research indicates that a catalyst calcined at 773 K (500 °C) exhibits high activity and selectivity for the benzylated products. researchgate.net When comparing different alkylating agents, the conversion follows the order: benzyl chloride > styrene > benzyl alcohol. researchgate.net This highlights the suitability of niobium-based catalysts for Friedel-Crafts reactions involving benzyl halides.

| Catalyst | Reactants | Catalyst Pretreatment | Relative Activity |

|---|---|---|---|

| Niobium Phosphate | Anisole, Benzyl Chloride | Calcined at 500 °C | Highest Conversion |

| Anisole, Styrene | Intermediate Conversion | ||

| Anisole, Benzyl Alcohol | Lowest Conversion |

Silica-Composite Polymer Resin Catalysts

Silica-composite polymer resins represent a class of robust solid acid catalysts that combine the high acidity of a polymer resin with the mechanical and thermal stability of a silica support. One such catalyst, Aciplex-SiO2, has proven to be highly effective for the synthesis of this compound from benzene and paraformaldehyde (an oligomer of formaldehyde). researchgate.net

The performance of Aciplex-SiO2 has been found to be superior to other solid acids like zeolites and other polymer resins in this specific reaction. researchgate.net The high catalytic performance is attributed to a large number of available acid sites, strong acidity, and high hydrophobicity. researchgate.net While the presence of water can decrease the catalyst's activity, increasing the reaction temperature can overcome this limitation, enabling the use of formalin as a feedstock. researchgate.net

| Catalyst | Reactants | Temperature (°C) | Time (h) | HCHO Conversion (%) | DPM Selectivity (%) |

|---|---|---|---|---|---|

| Aciplex-SiO2 | Benzene, Paraformaldehyde | 140 | Not specified | Superior to other solid acids | |

| Aciplex-SiO2 | Benzene, Formalin | 180 | 6 | 42.1 | 88.2 |

Metal Phosphate Catalyst Systems

Metal phosphate catalysts constitute a versatile class of materials for Friedel-Crafts reactions. A general formulation for these catalysts is MxPyO, where M can be one of several metals including Cu, Mn, Zn, Al, Ni, V, Fe, Co, Mo, W, Cr, and Zr. google.com These catalysts can achieve high selectivity and yield for the synthesis of this compound from benzene and benzyl chloride under mild conditions. google.com

Iron-containing aluminophosphates have also been investigated and have shown both high activity and selectivity for the benzylation of various aromatic compounds. researchgate.net The activity of these catalysts follows the order: benzene > toluene > p-xylene > anisole. researchgate.net A significant advantage of these catalysts is their reusability over several reaction cycles. researchgate.net

| Catalyst System | Metals (M) | Reactants | Reaction Conditions | Performance |

|---|---|---|---|---|

| MxPyO | Cu, Mn, Zn, Al, Ni, V, Fe, Co, Mo, W, Cr, Zr | Benzene, Benzyl Chloride | 30-120 °C, 5-240 min | High selectivity and yield |

| Iron-containing Aluminophosphates | Fe, Al | Benzene, Benzyl Chloride | Not specified | High activity and selectivity, reusable |

Homogeneous and Ionic Liquid Catalysis in this compound Production

While heterogeneous catalysts offer advantages in terms of separation, homogeneous and ionic liquid catalysts can provide very high activity and selectivity under mild conditions.

Acidic ionic liquids, particularly those based on chloroaluminates, have been extensively studied as catalysts for the synthesis of this compound. The ionic liquid triethylamine hydrochloride-aluminum chloride ((C2H5)3NHCl−AlCl3) has been identified as a highly efficient catalyst for the reaction of benzene with various alkylating agents. researchgate.netresearchgate.net

When using dichloromethane as the alkylating agent, (C2H5)3NHCl−AlCl3 showed superior catalytic activity compared to other ionic liquids based on FeCl3, ZnCl2, CuCl2, SnCl2, and SnCl4, achieving a conversion of 83.8% and a selectivity of 86.3% at a moderate temperature. researchgate.net In the reaction with paraformaldehyde, this catalyst system resulted in a 92.4% conversion of formaldehyde and a 76.1% selectivity to this compound at 80 °C. researchgate.net The high catalytic activity of the chloroaluminate ionic liquid is attributed to its strong Lewis acidity.

| Ionic Liquid Catalyst | Reactants | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| (C2H5)3NHCl−AlCl3 | Benzene, Dichloromethane | Moderate | 83.8 | 86.3 |

| (C2H5)3NHCl−FeCl3 | Benzene, Dichloromethane | Moderate | Lower activity than AlCl3-based IL | |

| (C2H5)3NHCl−ZnCl2 | Benzene, Dichloromethane | Moderate | Lower activity than AlCl3-based IL | |

| (C2H5)3NHCl−CuCl2 | Benzene, Dichloromethane | Moderate | Lower activity than AlCl3-based IL | |

| (C2H5)3NHCl−AlCl3 | Benzene, Paraformaldehyde | 80 | 92.4 (HCHO) | 76.1 (DPM) |

Traditional Liquid Acid Catalysts (e.g., H2SO4, HF, AlCl3)

The synthesis of this compound has historically relied on traditional liquid acid catalysts, which are effective in promoting the Friedel-Crafts alkylation of benzene with a benzylating agent. Among these, sulfuric acid (H2SO4), hydrofluoric acid (HF), and aluminum chloride (AlCl3) have been widely employed. google.comchemicalbook.com These catalysts, typically Lewis or Brønsted acids, play a crucial role in generating the electrophilic species necessary for the reaction to proceed.

Sulfuric Acid (H2SO4): Concentrated sulfuric acid is a strong Brønsted acid that can be used to catalyze the condensation of benzene with benzyl alcohol or formaldehyde to produce this compound. chemicalbook.comprepchem.com For instance, the reaction of benzyl alcohol and excess benzene in the presence of a mixture of concentrated sulfuric acid and glacial acetic acid can yield this compound. prepchem.com Another method involves the condensation of benzene with formaldehyde in the presence of 85% sulfuric acid. chemicalbook.com However, the yields can be modest, with one reported method achieving a 25% theoretical yield. prepchem.com

Hydrofluoric Acid (HF): Anhydrous hydrogen fluoride is another potent Brønsted acid catalyst for the synthesis of this compound from benzene and benzyl alcohol or benzyl chloride. chemicalbook.com While effective, the extreme corrosiveness and high toxicity of HF pose significant handling and safety challenges, limiting its widespread laboratory and industrial use. google.com

Aluminum Chloride (AlCl3): Aluminum chloride is a classic and highly effective Lewis acid catalyst for the Friedel-Crafts alkylation of benzene with benzyl chloride to produce this compound. chemicalbook.comwikipedia.org It functions by accepting a chloride ion from benzyl chloride, thereby generating a highly reactive benzyl carbocation, which then acts as the electrophile in the reaction with benzene. youtube.com This method is a cornerstone of this compound synthesis; however, it is not without its drawbacks. The reaction requires stoichiometric amounts of AlCl3, which is difficult to recover and reuse. Furthermore, the process generates significant amounts of acidic wastewater, leading to environmental concerns. google.comgoogle.com

Table 1: Comparison of Traditional Liquid Acid Catalysts in this compound Synthesis

| Catalyst | Type | Common Reactants | Reported Yield | Key Disadvantages |

|---|---|---|---|---|

| Sulfuric Acid (H2SO4) | Brønsted Acid | Benzene, Benzyl Alcohol/Formaldehyde | 25% | Moderate yields, significant acid waste |

| Hydrofluoric Acid (HF) | Brønsted Acid | Benzene, Benzyl Alcohol/Benzyl Chloride | Effective | Highly corrosive and toxic |

| Aluminum Chloride (AlCl3) | Lewis Acid | Benzene, Benzyl Chloride | High | Stoichiometric amounts required, difficult recovery, acidic waste |

Mechanistic Studies of Catalytic this compound Formation

The formation of this compound via Friedel-Crafts alkylation is a well-studied reaction, and a deep understanding of its mechanism is crucial for optimizing reaction conditions and developing more efficient catalytic systems. Mechanistic studies often focus on reaction kinetics, the role of different acid sites, and the identification of reaction intermediates.

The kinetics of this compound synthesis, particularly the benzylation of benzene with benzyl chloride, have been investigated to understand the factors influencing the reaction rate. The reaction rate is dependent on several factors, including temperature, reactant concentrations, and catalyst loading.

A kinetic analysis of the benzylation of benzene with benzyl chloride has shown that the reaction can be modeled, and kinetic parameters can be evaluated. acs.org The effect of temperature on the rate of the alkylation reaction is significant, with the yield of this compound increasing with higher temperatures. For example, in one study, the reaction was conducted at 70, 80, and 90 °C, and the kinetic parameters were calculated based on a pseudo-first-order reaction model due to the use of a large excess of benzene. acs.org

Table 2: Effect of Temperature on the Rate of this compound Formation

| Temperature (°C) | Relative Reaction Rate |

|---|---|

| 70 | Base Rate |

| 80 | Increased Rate |

| 90 | Highest Rate |

This table illustrates the general trend of increasing reaction rate with temperature as observed in kinetic studies of benzene benzylation. acs.org

The rate of reaction is also influenced by the catalyst loading. Studies have shown that the percentage conversion of benzyl chloride to this compound is directly proportional to the weight of the catalyst used, up to a certain point beyond which the increase in conversion becomes less significant. acs.org Furthermore, the speed of agitation can affect the reaction rate, and it is important to ensure that the reaction is not limited by external mass transfer. acs.org

Both Brønsted and Lewis acid sites play a critical role in the catalytic formation of this compound. The nature and strength of these acid sites can significantly influence the catalytic activity and selectivity.

Brønsted Acid Sites: These are proton-donating sites, such as those found in sulfuric acid and on the surface of some solid acid catalysts like zeolites. researchgate.net In the synthesis of this compound from benzyl alcohol, Brønsted acid sites are essential for protonating the hydroxyl group of the alcohol, facilitating its departure as a water molecule and generating the benzyl carbocation. researchgate.net In zeolite catalysts, the Brønsted acid sites are typically protons that compensate for the negative charge of aluminum atoms in the zeolite framework and are considered the active sites for benzylation reactions. researchgate.net

Lewis Acid Sites: These are electron-pair accepting sites, with aluminum chloride being a prime example. chemicalbook.com In the reaction of benzene with benzyl chloride, the Lewis acid catalyst abstracts the chloride ion to form a benzyl carbocation. youtube.com Lewis acid sites on solid catalysts, such as metal-impregnated clays or zeolites, can also catalyze the Friedel-Crafts reaction. taylorandfrancis.com For instance, the activity of K10 montmorillonite clay in the synthesis of this compound from benzene and benzyl chloride is dramatically enhanced by impregnation with zinc chloride (ZnCl2), a Lewis acid. taylorandfrancis.com

The mechanism of this compound formation proceeds through the formation and transformation of several key intermediate species. The generally accepted mechanism for the Friedel-Crafts alkylation of benzene involves the following steps:

Formation of the Electrophile: The first step is the generation of a highly reactive electrophile. When using a Lewis acid catalyst like AlCl3 with benzyl chloride, the catalyst interacts with the chlorine atom, leading to the formation of a benzyl carbocation (C6H5CH2+) and a complex anion ([AlCl4]-). youtube.comlibretexts.org In the case of a Brønsted acid catalyst and benzyl alcohol, the acid protonates the hydroxyl group, which then leaves as a water molecule, also forming the benzyl carbocation. researchgate.net

Electrophilic Attack and Formation of the Arenium Ion: The electron-rich π-system of the benzene ring attacks the benzyl carbocation. studymind.co.uk This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. libretexts.org In this intermediate, the electrophile is attached to one of the carbon atoms of the benzene ring, and the positive charge is delocalized over the remaining five carbon atoms.

Deprotonation and Product Formation: In the final step, a proton is removed from the carbon atom bearing the benzyl group. This proton is abstracted by the [AlCl4]- anion (in the case of AlCl3 catalysis) or the conjugate base of the Brønsted acid. libretexts.org This step restores the aromaticity of the benzene ring and yields the final product, this compound, along with the regeneration of the catalyst and the formation of HCl or water. wikipedia.org

It is important to note that the intermediate carbocation can potentially undergo rearrangements. However, the benzyl carbocation is relatively stable and generally does not rearrange during the synthesis of this compound.

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to address the environmental and safety issues associated with traditional methods. The focus is on developing more environmentally friendly catalysts and reaction conditions.

The drive towards greener chemical processes has led to the exploration of several environmentally benign catalytic pathways for the synthesis of this compound. These approaches aim to replace hazardous and corrosive liquid acid catalysts with safer and more sustainable alternatives.

Solid Acid Catalysts: A significant area of research has been the development of solid acid catalysts. These materials offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. google.comgoogle.com Examples of solid acid catalysts investigated for this compound synthesis include:

Zeolites: These are crystalline aluminosilicates with well-defined pore structures and strong Brønsted and/or Lewis acid sites. researchgate.net Their shape-selective properties can also lead to improved product selectivity.

Mesoporous Materials: Materials like AlSBA-15 have been shown to be effective catalysts for the benzylation of benzene, exhibiting high conversion and selectivity. iitm.ac.in

Clays: Modified clays, such as montmorillonite impregnated with Lewis acids, have also been used as catalysts. taylorandfrancis.com

Supported Catalysts: Loading Lewis acids like aluminum chloride onto solid supports such as chitosan can create a green and reusable catalyst system that minimizes waste and simplifies product separation. google.com

Ionic Liquids: Acidic ionic liquids have emerged as promising "green" catalysts and solvents for the synthesis of this compound. nih.govjchemrev.com These are salts with low melting points that can be designed to have specific catalytic properties. They offer advantages such as low vapor pressure, high thermal stability, and the ability to be recycled. nih.gov For the synthesis of this compound, acidic ionic liquids can effectively catalyze the reaction of benzene with benzyl chloride or paraformaldehyde, in some cases leading to very high yields and selectivities. researchgate.net The use of ionic liquids can help in avoiding the use of volatile and hazardous organic solvents. oiccpress.com

The development of these environmentally benign catalytic pathways is a crucial step towards making the synthesis of this compound and its derivatives more sustainable and economically viable in the long term.

By-product Minimization Strategies

The synthesis of this compound, primarily through Friedel-Crafts alkylation, is often accompanied by the formation of undesirable by-products, such as poly-alkylated species (e.g., dibenzylbenzene, tribenzylbenzene) and various isomers. The formation of these impurities not only reduces the yield of the desired product but also complicates purification processes. Consequently, significant research has focused on developing strategies to minimize by-product formation and enhance the selectivity of the synthesis. These strategies primarily revolve around the optimization of reaction conditions, the selection of advanced catalytic systems, and the use of alternative reagents.

A foundational strategy to suppress the formation of poly-benzylated by-products is the control of reactant stoichiometry. Utilizing a large molar excess of benzene relative to the benzylating agent, such as benzyl chloride, helps to ensure that the electrophile is more likely to react with a benzene molecule than with a previously formed this compound molecule. google.com A common approach involves the slow addition of the benzyl halide to a mixture of the catalyst and excess benzene, which maintains a favorable molar ratio throughout the reaction and minimizes undesired side products. google.com

The choice of catalyst is paramount in achieving high selectivity. While traditional Lewis acids like aluminum chloride are effective, they can also promote side reactions. Modern catalytic systems have been developed to overcome these limitations.

Advanced Catalytic Systems for Enhanced Selectivity:

Acidic Ionic Liquids: These have emerged as highly efficient and selective catalysts. For instance, the use of (C₂H₅)₃NHCl−AlCl₃ as a catalyst for the reaction of benzene and benzyl chloride has been shown to achieve both yield and selectivity of up to 100% for this compound under ambient conditions. acs.org This level of selectivity effectively eliminates the formation of significant by-products.

Zeolites and Composite Oxides: Solid acid catalysts, including zeolites like H-MCM-22 and composite oxides (e.g., those containing Mo, Nb, W, and V), offer high conversion rates and good selectivity. google.comrsc.org These catalysts have the additional advantages of being easily separable from the reaction mixture and recyclable, contributing to a more sustainable process. google.com

Organocatalysis: Metal-free approaches provide an environmentally benign alternative. A notable example is the use of a resorcinarene macrocycle as a catalyst under "on-water" conditions. nih.gov This system activates benzyl chloride through hydrogen-bonding interactions, polarizing the C-Cl bond and facilitating the electrophilic attack on benzene with high efficiency. nih.gov

The table below summarizes the performance of various catalytic systems in minimizing by-products during this compound synthesis.

| Catalyst System | Benzylating Agent | Key Strategy | Outcome/Selectivity | Reference |

| Anhydrous Ferric Chloride | Benzyl Halide | Molar excess of benzene | Minimized formation of side products | google.com |

| (C₂H₅)₃NHCl−AlCl₃ (Ionic Liquid) | Benzyl Chloride | High catalyst efficiency | Up to 100% selectivity for this compound | acs.org |

| M(Mo, Nb, W)-V-O Composite Oxide | Benzyl Alcohol / Benzyl Chloride | Recyclable solid acid catalyst | >90% separation yield; by-product is H₂O or HCl | google.com |

| Resorcinarene Macrocycle | Benzyl Chloride | Metal-free organocatalysis ("on-water") | Environmentally sustainable procedure with high efficiency | nih.gov |

| HY Zeolite | o-chloroaniline and formaldehyde | Temperature control | Optimal temperature (443 K) maximizes product selectivity and minimizes trimeric/polymeric by-products | rsc.org |

| Trifluoroacetic Acid (TFA) | Benzyl Alcohol | Use of recyclable acid and alternative reagent | Eco-friendly process where the only by-product is water | biomedres.us |

Beyond catalyst selection, careful control of reaction parameters is crucial. Temperature, in particular, can significantly influence the product distribution. In the synthesis of this compound derivatives, it has been observed that elevated temperatures can lead to an increase in the formation of trimeric or polymeric by-products, thereby deteriorating the selectivity for the desired product. rsc.org

Another effective strategy involves the substitution of traditional benzylating agents. The use of benzyl alcohol in place of benzyl chloride is a prominent example. biomedres.usbeilstein-journals.org This modification, when paired with suitable catalysts like trifluoroacetic acid or certain composite oxides, results in the formation of water as the primary by-product instead of the more corrosive and hazardous hydrogen chloride. google.combiomedres.us

Iii. Reactivity and Mechanistic Investigations of Diphenylmethane

C-H Bond Reactivity and Acidity of the Methylene (B1212753) Group in Diphenylmethane

The methylene group (-CH₂-) in this compound exhibits notable reactivity, primarily due to the influence of the two adjacent phenyl groups. These groups stabilize the conjugate base, rendering the methylene protons mildly acidic.

The acidity of the C-H bond in the methylene group is a consequence of the relatively low bond dissociation energy (BDE) of the (C₆H₅)₂CH–H bond, which is 82 kcal mol⁻¹ (340 kJ mol⁻¹) wikipedia.org. This value is significantly lower than the C-H bond dissociation energies in alkanes like propane (98.6 kcal mol⁻¹) and even toluene (89.7 kcal mol⁻¹), highlighting the increased lability of the benzylic protons in this compound wikipedia.org. The pKₐ of the methylene group is approximately 32.2, indicating its susceptibility to deprotonation by a strong base wikipedia.org.

Table 1: Comparison of Bond Dissociation Energies (BDE) and pKₐ Values

| Compound | Bond | BDE (kcal mol⁻¹) | pKₐ |

|---|---|---|---|

| This compound | (C₆H₅)₂CH–H | 82 wikipedia.org | 32.2 wikipedia.org |

| Toluene | C₆H₅CH₂–H | 89.7 wikipedia.org | ~43 |

| Propane | (CH₃)₂CH–H | 98.6 wikipedia.org | ~51 |

The mild acidity of the methylene protons allows for deprotonation by strong bases, such as sodium amide (NaNH₂), to form a resonance-stabilized carbanion known as the diphenylmethyl anion or benzhydryl anion wikipedia.orgyoutube.com.

(C₆H₅)₂CH₂ + NaNH₂ → (C₆H₅)₂CH⁻Na⁺ + NH₃

The negative charge on the central carbon atom is delocalized into the two adjacent phenyl rings through resonance, which significantly stabilizes the carbanion quora.comquora.com. This delocalization is crucial for the facility of its formation. Interestingly, the this compound carbanion is more stable than the triphenylmethane carbanion. This is attributed to steric hindrance between the three phenyl groups in the triphenylmethyl anion, which prevents them from achieving the coplanarity required for effective resonance stabilization, a phenomenon known as steric inhibition of resonance quora.comquora.com.

The nucleophilic diphenylmethyl carbanion readily participates in alkylation reactions with various electrophiles, particularly alkyl halides. This provides a versatile method for the synthesis of 1,1-diarylalkanes. For instance, the reaction of the diphenylmethyl anion with n-bromobutane yields 1,1-diphenylpentane in high yield (92%) wikipedia.org.

(C₆H₅)₂CH⁻ + CH₃CH₂CH₂CH₂Br → (C₆H₅)₂CHCH₂CH₂CH₂CH₃ + Br⁻

This alkylation has been successfully demonstrated with a range of primary and secondary alkyl halides, consistently producing yields between 86% and 99% wikipedia.org.

Table 2: Alkylation Reactions of this compound Carbanion

| Alkyl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| n-Bromobutane | 1,1-Diphenylpentane | 92 | wikipedia.org |

| Benzyl (B1604629) chloride | 1,1,2-Triphenylethane | 86-99 | wikipedia.org |

| β-Phenylethyl chloride | 1,1,3-Triphenylpropane | 86-99 | wikipedia.org |

| n-Octyl bromide | 1,1-Diphenylnonane | 86-99 | wikipedia.org |

| Isopropyl chloride | 1,1-Diphenyl-2-methylpropane | 86-99 | wikipedia.org |

Oxidative and Reductive Transformations of this compound

The methylene bridge of this compound is susceptible to oxidation. Common laboratory oxidizing agents like potassium dichromate in sulfuric acid or chromium trioxide can oxidize this compound to benzophenone youtube.comyoutube.com. The reaction involves the conversion of the CH₂ group to a carbonyl group (C=O).

The degradation of this compound structures under alkaline oxidative conditions, often using hydrogen peroxide, has been a subject of detailed mechanistic studies, particularly in the context of lignin chemistry cdnsciencepub.comscispace.com. Research on this compound model compounds, such as 2,2'-methylenebis[6-methoxy-4-methylphenol], reveals that the activation energy for this degradation is relatively low (54 ± 11 kJ mol⁻¹) cdnsciencepub.comscispace.com.

The proposed mechanism is initiated by an electrophilic attack of hydroxyl radicals on the phenolate anions formed under alkaline conditions. This leads to the formation of radical sites on the aromatic rings scispace.com.

Following the initial radical formation, the primary driving force of the degradation is the subsequent radical coupling with perhydroxyl radicals to form peroxide intermediates cdnsciencepub.comscispace.com. These peroxides can then transform into unstable dioxetane structures. The cleavage of these dioxetanes is an exothermic process that results in aromatic ring cleavage and fragmentation of the molecule cdnsciencepub.comscispace.com. These radical-mediated pathways underscore the lability of this compound structures compared to more robust structures like biphenyls under similar alkaline oxidative conditions cdnsciencepub.comscispace.com.

Halogenation Reactions of this compound

The halogenation of this compound can proceed through two distinct mechanistic pathways, depending on the reaction conditions, leading to substitution on either the aromatic rings or the methylene bridge youtube.comyoutube.com.

Electrophilic Aromatic Substitution: In the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃), this compound undergoes electrophilic aromatic substitution with halogens like bromine. The substitution occurs predominantly at the para-positions (4 and 4') of the phenyl rings, yielding products like 4,4'-dibromothis compound youtube.com. Similarly, chlorination with chlorine acetate in aqueous acetic acid in the presence of perchloric acid results in substitution on the aromatic ring rsc.org. Kinetic studies show that under these conditions, this compound reacts significantly faster than benzene (B151609) rsc.org. The product distribution depends on the specific conditions, yielding varying ratios of 2-chloro- and 4-chlorothis compound rsc.org.

Free Radical Halogenation: In contrast, when the reaction is carried out in the presence of ultraviolet (UV) radiation, a free-radical substitution mechanism is favored. This pathway leads to halogenation of the benzylic carbon of the methylene bridge youtube.comyoutube.com. For example, the reaction with bromine under UV light produces bromothis compound youtube.com. This selectivity arises from the relative stability of the intermediate benzhydryl radical, which is stabilized by resonance with both phenyl rings.

Table 3: Conditions and Products of this compound Halogenation

| Halogenating Agent | Conditions | Mechanism | Major Product(s) |

|---|---|---|---|

| Br₂ | FeBr₃ catalyst | Electrophilic Aromatic Substitution | 4-Bromothis compound, 4,4'-Dibromothis compound youtube.com |

| Br₂ | UV light | Free Radical Substitution | Bromothis compound youtube.com |

| Cl₂ | Iron catalyst | Electrophilic Aromatic Substitution | 4,4'-Dichlorothis compound youtube.com |

| Cl₂ | UV light | Free Radical Substitution | Chlorothis compound youtube.com |

| Chlorine Acetate | Aqueous acetic acid, HClO₄ | Electrophilic Aromatic Substitution | 2-Chlorothis compound and 4-Chlorothis compound rsc.org |

Condensation Reactions Involving this compound as a Building Block

This compound and its derivatives serve as foundational units in the synthesis of various polymers through condensation reactions. In these reactions, monomers with two or more reactive functional groups combine, typically with the elimination of a small molecule like water, to form a larger polymer structure. The core this compound structure imparts specific thermal and mechanical properties to the resulting polymers.

One significant application of this compound derivatives is in the creation of polyamides. For instance, semiaromatic polyamides can be synthesized through the bulk polycondensation of aromatic diamines, such as 4,4'-diaminothis compound, with aliphatic dicarboxylic acids. These materials are known for their high thermal stability and mechanical strength.

This compound itself is a key precursor in the synthesis of luminogens, which are molecules that exhibit aggregation-induced emission (AIE) pharmaguideline.com. It is also utilized in the preparation of the polymerization initiator, diphenylmethyl potassium (DPMK) pharmaguideline.comslideshare.net. While this compound is often synthesized via the Friedel-Crafts condensation of benzene with benzyl chloride slideshare.net, its own methylene group can be reactive under certain conditions, allowing it to act as a building block. For example, the synthesis of this compound from benzene and aqueous formaldehyde has been achieved using heteropolyacid catalysts in a biphasic system researchgate.net. This type of reaction highlights its role in forming larger molecules through condensation pathways.

The general principle of polycondensation involves the step-wise reaction between functional groups. For a polymer to form, the starting monomers must possess at least two reactive functional groups. The resulting polymer chain often retains active terminal functional groups, allowing for the combination of shorter chains into longer ones, a characteristic feature of step-growth polymerization libretexts.org. Polymers containing this compound units, particularly those with active methylene groups, are explored for various applications, including as modifiers for photosensitive polyurethanes.

Interactive Data Table: Examples of Condensation Reactions

| Reactants | Catalyst/Conditions | Product Type | Application |

| 4,4'-diaminothis compound, Aliphatic dicarboxylic acids | Heat, Reduced pressure | Semiaromatic Polyamide | High-performance plastics |

| Benzene, Benzyl chloride | Lewis Acid (e.g., AlCl₃) | This compound | Precursor for polymers, dyes |

| Benzene, Aqueous formaldehyde | Heteropolyacid (e.g., H₃PW₁₂O₄₀) | This compound | Chemical intermediate |

Radical Reactions of this compound

The reaction between methyl radicals (•CH₃) and this compound has been a subject of study to understand the reactivity of C-H bonds. In these interactions, a methyl radical abstracts a hydrogen atom from the methylene bridge of this compound to form methane (CH₄). This reaction is a key step in understanding the mechanisms of hydrocarbon pyrolysis and radical-driven processes.

Studies conducted in the temperature range of 100–260°C have investigated the formation of methane from the reaction of methyl radicals with various hydrocarbons, including this compound pharmaguideline.comgdckulgam.edu.in. The reactivity of this compound in these reactions is notably high, comparable to other molecules with relatively weak C-H bonds. The formation of methane is a direct consequence of the abstraction of a hydrogen atom by the methyl radical, as depicted in the following reaction:

(C₆H₅)₂CH₂ + •CH₃ → (C₆H₅)₂CH• + CH₄

The resulting diphenylmethyl radical ((C₆H₅)₂CH•) is stabilized by the delocalization of the unpaired electron over the two phenyl rings. This stabilization influences the energetics of the hydrogen abstraction reaction. The rate of methane formation provides insight into the lability of the benzylic hydrogens in this compound. In environments where radical species are present, such as under oxidative stress, methyl radicals can be generated and subsequently react with available hydrogen donors like this compound to produce methane researchgate.net.

The reactivity of this compound in radical reactions is intrinsically linked to the strength of its C-H bonds, particularly the benzylic C-H bonds of the methylene group. The bond dissociation energy (BDE) is the energy required to break a bond homolytically, forming two radical fragments. A lower BDE indicates a weaker bond, which is more susceptible to cleavage and hydrogen abstraction by radicals.

The C-H bond in the methylene group of this compound is significantly weaker than C-H bonds in alkanes and even toluene. The bond dissociation energy for the (C₆H₅)₂CH–H bond is approximately 82 kcal/mol (340 kJ/mol). This value is considerably lower than the C-H bond strength in methane (105 kcal/mol) and the primary C-H bond in ethane (98 kcal/mol). The relative weakness of this bond is attributed to the resonance stabilization of the resulting diphenylmethyl radical.

This lower bond strength directly impacts the activation energy for radical reactions. The activation energy for the reaction of methyl radicals with this compound to form methane is correspondingly low, indicating high reactivity pharmaguideline.comgdckulgam.edu.in. For comparison, the activation energy for the same reaction with toluene is 5.6 kcal/mol, which is already lower than that for saturated hydrocarbons like ethane (8.3 kcal/mol) due to the influence of the adjacent phenyl ring gdckulgam.edu.in. This compound exhibits a reactivity that reflects these low activation energy values. The presence of two phenyl groups further weakens the C-H bond compared to toluene, facilitating hydrogen abstraction.

Interactive Data Table: Bond Dissociation and Activation Energies

| Compound | Bond | Bond Dissociation Energy (kcal/mol) | Activation Energy with •CH₃ (kcal/mol) |

| Methane | CH₃–H | 105 | High |

| Ethane | CH₃CH₂–H | 98 | 8.3 |

| Toluene | C₆H₅CH₂–H | 89.7 | 5.6 |

| This compound | (C₆H₅)₂CH–H | 82 | Low |

Sonolysis Processes of this compound

Sonolysis is a process that uses high-intensity ultrasound to induce chemical reactions in a liquid. When a liquid is subjected to powerful ultrasound, the acoustic waves generate, grow, and collapse microscopic bubbles of gas or vapor. This phenomenon is known as acoustic cavitation. The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures (several thousand Kelvin) and pressures, leading to the thermal dissociation of molecules within the bubble.

In the sonolysis of this compound, the molecules inside these cavitating bubbles undergo dissociation slideshare.net. The intense heat and pressure cause the homolytic cleavage of bonds. The primary dissociation pathway is believed to be the scission of the C-H and C-C bonds. The sonolysis of neat this compound at 80°C under an argon atmosphere has been shown to yield gaseous products such as acetylene, hydrogen, methane, diacetylene, and benzene. The formation of these products indicates the fragmentation of the this compound molecule within the collapsing bubbles.

A significant outcome of the sonolysis of this compound is the formation of a solid polymer, often referred to as a sonopolymer slideshare.net. This polymer is produced through the complex series of radical reactions initiated by the cavitation process. The radical fragments generated from the dissociation of this compound molecules can initiate polymerization in the bulk liquid surrounding the collapsing bubbles.

The sonopolymer formed from this compound has been characterized as resembling crosslinked polystyrene slideshare.net. Spectroscopic analyses, such as FTIR and μ-Raman studies, have revealed that the sonopolymer consists of a mixture of polymeric, partially oxidized aromatic species and disordered carbon. This structure suggests that the polymerization process involves the recombination of aromatic radical fragments and subsequent crosslinking reactions.

The formation of this polymer is a result of secondary radical scavenging and recombination processes that occur in the liquid phase slideshare.net. The characteristics of the sonopolymer can be influenced by the conditions of the sonolysis, such as the frequency and power of the ultrasound, the temperature, and the nature of the dissolved gas. When sonolysis is carried out in the presence of other compounds, such as tungsten hexacarbonyl (W(CO)₆), the resulting solid can be a nanocomposite material, with nanoparticles embedded within the amorphous sonopolymer matrix.

Viii. Environmental Chemistry and Degradation Pathways of Diphenylmethane

Environmental Fate and Transport Considerations

The environmental fate and transport of a chemical describe its movement and transformation after being released into the environment cdc.govitrcweb.orgresearchgate.net. For diphenylmethane, its journey is dictated by a combination of its physical and chemical properties and the characteristics of the surrounding environmental media cdc.gov.

Key factors influencing the environmental distribution of this compound include its low water solubility (14 mg/L) and a relatively high octanol-water partition coefficient (Log Kow of 4.1), which suggests a tendency to adsorb to soil and sediment rather than remain in water nih.govwikipedia.org. While it is a liquid at room temperature, its boiling point is 246°C, indicating it is not highly volatile under standard conditions chemicalbook.com.

Once released, this compound's movement is governed by processes such as advection, diffusion, and partitioning between air, water, soil, and biota. Its low solubility limits its transport in aqueous systems, but it can be transported over longer distances if adsorbed to particulate matter in water or air. Biodegradation is anticipated to be a significant process affecting its persistence in both water and soil nih.gov.

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value | Implication for Environmental Fate | Source |

|---|---|---|---|

| Molecular Formula | C13H12 | Basic identifying information. | nih.gov |

| Molecular Weight | 168.23 g/mol | Influences diffusion and volatility. | nih.gov |

| Water Solubility | 14 mg/L | Low mobility in water; tendency to partition to other phases. | wikipedia.org |

| Boiling Point | 246°C | Low volatility at ambient temperatures. | chemicalbook.com |

Degradation Mechanisms in Environmental Matrices

The persistence of this compound in the environment is largely determined by its susceptibility to various degradation processes. These mechanisms can be broadly categorized as photolytic, biological, and hydrolytic.

Photolytic degradation involves the breakdown of a chemical by light energy. This compound exhibits moderate ultraviolet (UV) absorption properties chemicalbook.com. This characteristic suggests that it has the potential to undergo direct photolysis when exposed to sunlight, particularly in the atmosphere or the upper layers of water bodies. The absorption of UV radiation can excite the molecule, leading to bond cleavage and the formation of reactive intermediates. Photooxidation, a related process, involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals, which are prevalent in the atmosphere and can contribute to its degradation canada.ca.

Biodegradation is considered a primary pathway for the removal of this compound from the environment nih.gov. Studies have shown that microorganisms in soil and water can utilize this compound as a carbon source.

In one study, a strain of Hydrogenomonas was isolated that could grow on this compound as the sole carbon source nih.gov. The bacterium utilized constitutive enzymes to oxidize and cleave one of the benzene (B151609) rings nih.gov. This process leads to the formation of several intermediate products. Research has demonstrated that this compound can be completely degraded within five days in a river die-away test, highlighting that compounds with an unsubstituted phenyl ring often undergo rapid primary biodegradation nih.gov. Microorganisms capable of degrading this compound have been isolated from various sources, including sewage, water, and soil nih.gov.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. However, hydrolysis is not considered an important environmental fate process for this compound nih.gov. This is because the compound lacks functional groups, such as esters or amides, that are susceptible to hydrolysis under typical environmental conditions of pH and temperature nih.gov.

Studies on Degradation Products and Intermediates

In the bacterial degradation of this compound by a Hydrogenomonas strain, the major degradation product identified was phenylacetic acid nih.gov. This indicates that the initial attack involves the oxidation and cleavage of one of the aromatic rings, while the second ring remains intact as part of the phenylacetic acid molecule nih.gov. In addition to the primary product, smaller quantities of phenylglyoxylic acid and benzoic acid were also detected nih.gov. The phenylacetic acid formed can be further metabolized by the bacterium through the action of inducible enzymes nih.gov.

Table 2: Identified Biodegradation Products of this compound

| Degradation Product | Role in Pathway | Source |

|---|---|---|

| Phenylacetic Acid | Major degradation product | nih.gov |

| Phenylglyoxylic Acid | Minor degradation product | nih.gov |

Environmental Impact Assessment and Remediation Strategies

While this compound itself may have certain environmental impacts, the assessment must also consider its degradation products. The relatively rapid biodegradation in water suggests a lower potential for long-term persistence and bioaccumulation in aquatic environments nih.gov. However, its high octanol-water partition coefficient implies that if released to soil, it will likely be persistent and less bioavailable.